molecular formula C13H17IN2O B7861276 [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine

[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine

Cat. No.: B7861276
M. Wt: 344.19 g/mol
InChI Key: ZLMWTPGXOWOSMN-UHFFFAOYSA-N
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Description

[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine: is a chemical compound that features a piperidine ring substituted with a 3-iodobenzoyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Iodobenzoyl Group: This step involves the acylation of the piperidine ring with 3-iodobenzoic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can target the carbonyl group in the 3-iodobenzoyl moiety, converting it to an alcohol.

    Substitution: The iodine atom in the 3-iodobenzoyl group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under conditions that facilitate the substitution of the iodine atom.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its iodine atom can be utilized in radiolabeling for imaging studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the piperidine and benzoyl moieties.

Mechanism of Action

The mechanism of action of [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to these targets and modulate their activity. The iodine atom may also play a role in enhancing the binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine
  • [1-(3-Bromobenzoyl)piperidin-4-yl]methanamine
  • [1-(3-Fluorobenzoyl)piperidin-4-yl]methanamine

Uniqueness

The uniqueness of [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine lies in the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability can enhance interactions with biological targets and facilitate specific chemical transformations.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c14-12-3-1-2-11(8-12)13(17)16-6-4-10(9-15)5-7-16/h1-3,8,10H,4-7,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMWTPGXOWOSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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